![molecular formula C18H19BrN2O2S2 B2735418 3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 893790-51-7](/img/structure/B2735418.png)
3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The presence of various functional groups attached to the benzothiadiazine ring, such as halo, alkyl, aryl, and benzyl groups, contributes to their biological activity .
Preparation Methods
The synthesis of 3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The initial step involves the formation of the 1,2,4-benzothiadiazine-1,1-dioxide ring.
Introduction of the 4-Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Chemical Reactions Analysis
3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols or amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with various molecular targets and pathways. For example, it can act as a potassium channel activator, modulating the activity of KATP channels in pancreatic β-cells and vascular smooth muscle tissue . This activity leads to the inhibition of insulin release and the relaxation of blood vessels, contributing to its antihypertensive and antidiabetic effects .
Comparison with Similar Compounds
3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other similar compounds, such as:
Chlorothiazide: A well-known diuretic and antihypertensive agent with a similar benzothiadiazine-1,1-dioxide scaffold.
Hydrochlorothiazide: Another diuretic with a benzothiadiazine-1,1-dioxide structure, used in the treatment of hypertension.
Quinazolino-1,2,4-benzothiadiazines: Compounds with a fused quinazoline ring, showing enhanced biological activities.
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-4-butyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S2/c1-2-3-12-21-16-6-4-5-7-17(16)25(22,23)20-18(21)24-13-14-8-10-15(19)11-9-14/h4-11H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNWMCRYZZKAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

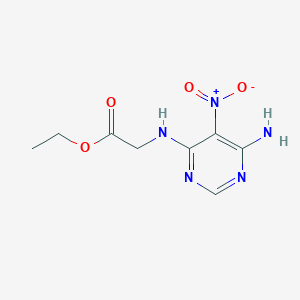

![10-(4-bromobenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2735341.png)
![(4,6-Dichloropyridin-3-yl)-[4-(2-hydroxycyclopentyl)piperazin-1-yl]methanone](/img/structure/B2735343.png)
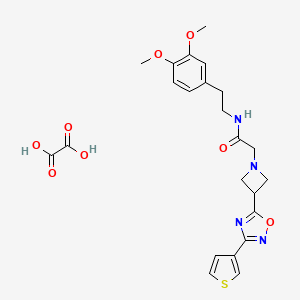
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2735346.png)
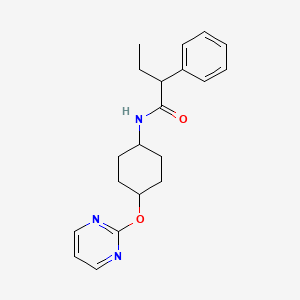
![N'-(4-carbamoylphenyl)-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2735350.png)
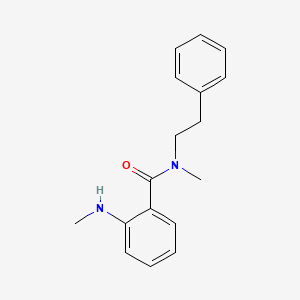
![3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2735353.png)
![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-methoxybenzenecarboxamide](/img/structure/B2735354.png)
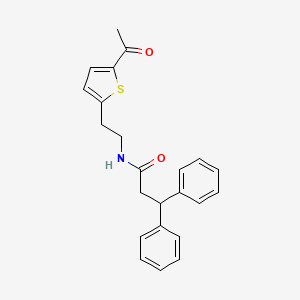
![2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2735358.png)
